Bromozinc(1+) (3-methylphenyl)methanide
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Overview
Description
Bromozinc(1+) (3-methylphenyl)methanide is an organozinc compound that features a bromozinc cation coordinated to a 3-methylphenylmethanide anion. This compound is part of a broader class of organozinc reagents, which are widely used in organic synthesis due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Bromozinc(1+) (3-methylphenyl)methanide typically involves the reaction of 3-methylbenzyl bromide with zinc in the presence of a suitable solvent. One common method is to activate zinc powder with chlorotrimethylsilane, followed by the addition of 3-methylbenzyl bromide . The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity zinc and controlled reaction conditions to ensure consistent product quality. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bromozinc(1+) (3-methylphenyl)methanide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromozinc group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Typical solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product is typically a biaryl compound.
Scientific Research Applications
Bromozinc(1+) (3-methylphenyl)methanide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Bromozinc(1+) (3-methylphenyl)methanide involves the formation of a reactive intermediate that can undergo various transformations. In coupling reactions, the compound typically forms a complex with a palladium catalyst, which facilitates the transfer of the aryl group to the target molecule . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Bromozinc(1+) (3-methylphenyl)methanide is unique due to the presence of the 3-methylphenyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of certain organic compounds that require precise control over the reaction conditions and products.
Properties
CAS No. |
195985-11-6 |
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Molecular Formula |
C8H9BrZn |
Molecular Weight |
250.4 g/mol |
InChI |
InChI=1S/C8H9.BrH.Zn/c1-7-4-3-5-8(2)6-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
AHUKIKHLUXYKCM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)[CH2-].[Zn+]Br |
Origin of Product |
United States |
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